molecular formula C18H16ClNO5 B7762246 (2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid

(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid

Cat. No.: B7762246
M. Wt: 361.8 g/mol
InChI Key: VMJFEXWZAFMWGF-BQYQJAHWSA-N
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Description

(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid is a complex organic compound characterized by its unique structure, which includes an anilino group, a chloro-substituted phenyl ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophile.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions, using chlorinating and methoxylating agents, respectively.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is formed through a condensation reaction involving the intermediate compound and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or other nucleophiles/electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Organochlorine Compounds: Organic compounds containing at least one covalently bonded chlorine atom.

Uniqueness

(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-(2-anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-24-15-9-12(7-8-18(22)23)14(19)10-16(15)25-11-17(21)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFEXWZAFMWGF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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